Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(3,5-dimethyl-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-5-10(2)7-11(6-9)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZMRNSCBACKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)OC)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 3,5-dimethylphenylamine with methylsulfonyl chloride to form the intermediate N-(3,5-dimethylphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine methyl ester hydrochloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the product. Purification steps may include recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Pharmaceutical Development
Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate is primarily investigated for its therapeutic potential in treating various diseases. Its unique structure may confer advantages in drug formulation:
- Targeting Cancer : Preliminary studies indicate that compounds similar to this may exhibit antitumor activity through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : Research suggests potential applications in reducing inflammation through inhibition of pro-inflammatory cytokines.
The compound has shown notable biological activities:
- Binding Affinity : Interaction studies indicate significant binding to biological targets such as enzymes or receptors, which is critical for understanding its mechanism of action.
- Altered Conformational Dynamics : As an N-methylated amino acid, it may exhibit improved pharmacological profiles due to altered dynamics compared to non-methylated counterparts.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of specific cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis and modulation of signaling pathways associated with cell survival.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling after treatment with the compound, suggesting its potential as a therapeutic agent for autoimmune conditions.
Mechanism of Action
The mechanism of action of Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The dimethylphenyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 3,5-dimethylphenyl group is a recurring motif in compounds with biological activity. Key comparisons include:
Key Observations :
- Substituent Position : The 3,5-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl configuration in metalaxyl, which is critical for fungicidal activity . Meta-substitution (3,5-dimethyl) in carboxamides enhances photosynthetic inhibition, likely due to optimized lipophilicity and electron-withdrawing effects .
Physicochemical Properties
- Lipophilicity : The 3,5-dimethylphenyl group enhances lipophilicity across analogs, a critical factor for membrane penetration in agrochemicals. The target compound’s logP is likely higher than its carboxylic acid form due to esterification .
- Crystallographic Behavior : N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide exhibits distinct solid-state geometry with two molecules per asymmetric unit, influenced by trichloroacetyl electron-withdrawing effects . The sulfonyl group in the target compound may similarly impact crystal packing but remains unstudied.
Biological Activity
Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate is an organic compound with a unique structure that includes a methylsulfonyl group attached to a glycine derivative. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and herbicidal applications. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
The mechanism of action for this compound involves interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : Potential inhibition of pro-inflammatory cytokines.
- Antimicrobial effects : Activity against certain bacterial strains.
- Herbicidal activity : Effects on plant growth regulation.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in the inflammatory response. For instance, methylsulfonylmethane (MSM), a related compound, has been shown to reduce the expression of pro-inflammatory cytokines such as IL-1 and TNF-α through NF-κB inhibition . This suggests that this compound may similarly modulate inflammatory processes.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, indicating potential for this compound in treating infections or as a preservative in food and pharmaceuticals.
Herbicidal Properties
The compound may also possess herbicidal activity. Research into related sulfonamide compounds has shown significant effectiveness against both monocotyledonous and dicotyledonous weeds while exhibiting minimal toxicity to crops . This dual action makes it a candidate for agricultural applications.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic methodologies for preparing Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate?
- Methodological Answer : The compound can be synthesized via microwave-assisted condensation reactions between glycinate derivatives and substituted anilines. For example, microwave irradiation of 3-hydroxynaphthalene-2-carboxylic acid with 3,5-dimethylaniline in the presence of coupling agents (e.g., DCC or EDC) yields high-purity products under controlled temperature (80–100°C) and short reaction times (10–20 minutes) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Validate product identity using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- X-ray crystallography : Determine crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using SHELX programs for structure refinement. For meta-substituted analogs, monoclinic or orthorhombic systems are common, with space groups like or .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution, HOMO-LUMO gaps, and substituent effects on electronic properties. Compare with experimental data (e.g., UV-Vis, IR) to validate computational models .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Assess photosynthetic electron transport (PET) inhibition in spinach chloroplasts using oxygen evolution assays. Prepare chloroplast suspensions in Tris-HCl buffer (pH 7.8) and measure O production under light (500 µmol photons·m·s) with a Clark-type electrode. Calculate IC values from dose-response curves. For the 3,5-dimethylphenyl derivative, IC values ~10 µM indicate potent PET inhibition .
Advanced Research Questions
Q. How do substituent position and electronic properties influence structure-activity relationships (SAR) in this compound?
- Methodological Answer :
- SAR Strategy : Synthesize analogs with varying substituents (e.g., electron-withdrawing Cl, NO; electron-donating CH) at meta/para positions. Test PET inhibition and correlate activity with Hammett constants (σ) and log values.
- Key Findings :
| Substituent | Position | IC (µM) | log |
|---|---|---|---|
| 3,5-(CH) | meta | 10.2 | 2.8 |
| 3-Cl | meta | 15.7 | 3.1 |
| 3-NO | meta | 8.5 | 2.5 |
- Conclusion : Meta-substituted electron-withdrawing groups enhance activity due to increased lipophilicity and resonance effects .
Q. What crystallographic techniques resolve discrepancies in reported solid-state geometries of related compounds?
- Methodological Answer : Use high-resolution X-ray diffraction (HR-XRD) to analyze asymmetric units and lattice parameters. For example, the 3,5-dimethylphenyl analog exhibits two molecules per asymmetric unit with distinct torsion angles (C–N–S–O = 172° vs. 168°), indicating conformational flexibility. Refine data with SHELXL-2018, applying TWIN/BASF commands for twinned crystals. Validate using R < 0.05 and GooF = 1.02–1.10 .
Q. How can conflicting data on substituent effects across studies be reconciled?
- Methodological Answer : Conduct meta-analyses of crystallographic and biological datasets. For instance, while 3,5-dimethyl substitution enhances PET inhibition , it may reduce thermal stability due to steric hindrance in crystal packing . Use multivariate regression to isolate variables (e.g., substituent size, polarity) and identify dominant factors. Cross-validate with molecular dynamics simulations to assess dynamic interactions in solution vs. solid state.
Q. What validation protocols ensure accuracy in crystallographic data for this compound?
- Methodological Answer :
- Validation Tools : Use PLATON/CHECKCIF to flag ADDSYM alerts for missed symmetry elements.
- Refinement Metrics : Ensure R < 5% for I > 2σ(I), wR < 12%, and Δρmax/min < 0.3 e·Å.
- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) for non-H atoms should follow a Hirshfeld rigid-bond test (Δ < 0.01 Å) .
Q. How does this compound compare to structurally related agrochemicals in mechanism and efficacy?
- Methodological Answer : Perform comparative molecular field analysis (CoMFA) with herbicides like metalaxyl (log = 1.76, IC = 22 µM). The 3,5-dimethylphenyl group in the target compound confers ~2x higher PET inhibition than metalaxyl’s methoxyacetyl moiety, attributed to stronger π-π stacking with plastoquinone-binding sites in Photosystem II . Validate via docking studies using PSII D1 protein (PDB: 3ARC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
